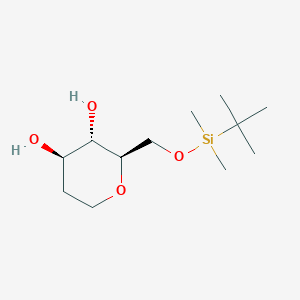
(4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is an organic compound that features both fluorine and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine typically involves the reaction of 4-fluorobenzyl chloride with 2-trifluoromethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzyl alcohol.
Reduction: Formation of 4-fluorobenzylamine or 2-trifluoromethoxyethylamine.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating compounds with specific properties, such as increased lipophilicity or enhanced metabolic stability.
Biology
In biological research, this compound can be used to study the effects of fluorine and trifluoromethoxy groups on biological activity. It serves as a model compound for investigating how these functional groups influence the interaction with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity. The trifluoromethoxy group can also influence the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorobenzyl alcohol
- 4-Fluorobenzyl chloride
- 4-Fluorobenzylamine
- 2-Trifluoromethoxyethylamine
Uniqueness
Compared to similar compounds, (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine stands out due to the presence of both fluorine and trifluoromethoxy groups. This combination imparts unique properties, such as enhanced metabolic stability and increased lipophilicity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11F4NO |
|---|---|
Peso molecular |
237.19 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-2-(trifluoromethoxy)ethanamine |
InChI |
InChI=1S/C10H11F4NO/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2 |
Clave InChI |
ASQWXPKOYALAOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCOC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


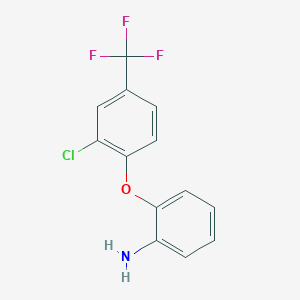
![2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11761228.png)
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate](/img/structure/B11761235.png)
carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}-3-methylbutyl]carbamoyl}-3-methylbutyl]carbamoyl}-2-(1H-imidazol-5-yl)ethyl]carbamoyl}-2-phenylethyl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B11761241.png)
![Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11761255.png)

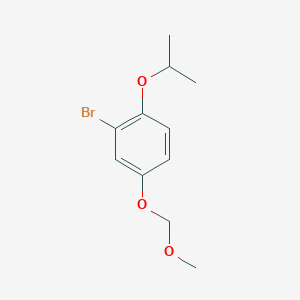
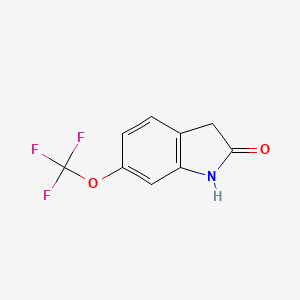
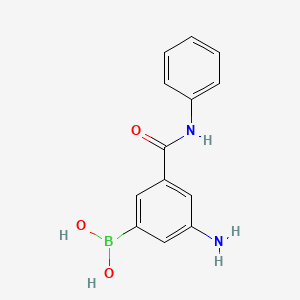
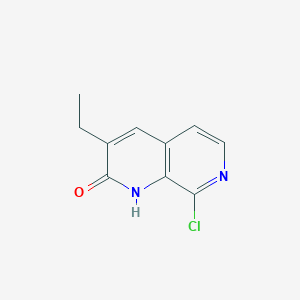

![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)
